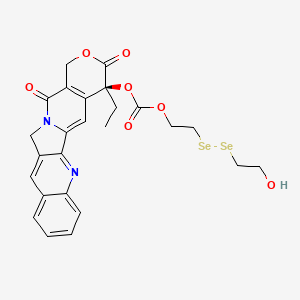

CPT-Se4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CPT-Se4 is a seleno-derivative of Camptothecin (CPT), a well-known topoisomerase inhibitor. This compound exhibits enhanced efficacy in cancer cell eradication and tumor suppression. It reduces the GSH/GSSG balance and total thiol content while increasing reactive oxygen species (ROS) concentrations in Hep G2 cells, leading to the induction of cancer cell apoptosis . This compound demonstrates cytotoxicity towards a range of cell lines including HeLa, Hep G2, A549, and SMMC-7721, with IC50 values ranging from 2.54 to 6.4 μM .

Méthodes De Préparation

CPT-Se4 is synthesized through the integration of a diselenide unit into Camptothecin. The synthetic route involves the incubation of CPT-Se3 or this compound with glutathione (GSH) overnight, followed by further incubation with a selenol probe . The reaction conditions include maintaining a concentration of 100 μM for CPT-Se3 or this compound and 5 mM for GSH

Analyse Des Réactions Chimiques

CPT-Se4 undergoes several types of chemical reactions, including:

Oxidation: This compound increases ROS concentrations in cells, indicating its involvement in oxidative processes.

Reduction: The compound reduces the GSH/GSSG balance and total thiol content.

Substitution: The integration of the diselenide unit into CPT is a substitution reaction.

Common reagents used in these reactions include glutathione and selenol probes. The major products formed from these reactions are oxidized glutathione and superoxides .

Applications De Recherche Scientifique

CPT-Se4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mécanisme D'action

CPT-Se4 exerts its effects by targeting topoisomerase I (TOP1), an enzyme involved in the regulation of DNA topology during replication, recombination, and transcription . The compound stabilizes the covalent binding of TOP1 to its DNA substrates, leading to the formation of reversible, single-strand nicks that produce potentially lethal double-strand DNA breaks, resulting in apoptosis . The activation of this compound is accompanied by the production of selenol intermediates, which catalyze the conversion of glutathione and oxygen to oxidized glutathione and superoxides .

Comparaison Avec Des Composés Similaires

CPT-Se4 is compared with other seleno-derivatives of Camptothecin, such as CPT-Se3. Both compounds exhibit improved potency in killing cancer cells and inhibiting tumor growth compared to their parent compound, Camptothecin . The intrinsic fluorescence of Camptothecin is severely quenched by the diselenide bond in this compound, which is a unique property not observed in other derivatives . Similar compounds include:

CPT-Se3: Another seleno-derivative with similar cytotoxic properties.

Camptothecin (CPT): The parent compound with lower efficacy compared to its seleno-derivatives.

This compound’s unique properties, such as enhanced cytotoxicity and fluorescence quenching, make it a valuable compound for further research and potential therapeutic applications.

Propriétés

Formule moléculaire |

C25H24N2O7Se2 |

|---|---|

Poids moléculaire |

622.4 g/mol |

Nom IUPAC |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(2-hydroxyethyldiselanyl)ethyl carbonate |

InChI |

InChI=1S/C25H24N2O7Se2/c1-2-25(34-24(31)32-8-10-36-35-9-7-28)18-12-20-21-16(11-15-5-3-4-6-19(15)26-21)13-27(20)22(29)17(18)14-33-23(25)30/h3-6,11-12,28H,2,7-10,13-14H2,1H3/t25-/m0/s1 |

Clé InChI |

KYYSBBRCMDNDAW-VWLOTQADSA-N |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)OCC[Se][Se]CCO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[4-Chloro-2-[(3-hydroxy-4-methylphenyl)methylamino]anilino]methyl]-2-methylphenol](/img/structure/B15142488.png)

![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)